![molecular formula C25H25NO7 B3507458 2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate](/img/structure/B3507458.png)
2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate
Overview
Description
2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate, also known as DABCYL, is a fluorescent dye that has gained considerable attention in the field of scientific research. The compound is widely used as a quencher in fluorescence resonance energy transfer (FRET) assays and has significant applications in biochemistry, molecular biology, and pharmacology.
Mechanism of Action
2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate acts as a quencher by absorbing the energy emitted by a nearby fluorophore and dissipating it as heat. The energy transfer occurs through a non-radiative process, which results in the reduction of fluorescence intensity. The efficiency of quenching is dependent on the distance between the fluorophore and the quencher, as well as the spectral overlap between the two molecules.
Biochemical and Physiological Effects:
2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate is a non-toxic compound that does not interfere with the biological activity of the molecules it interacts with. The compound has been shown to be compatible with a wide range of biological samples, including cells, tissues, and body fluids. 2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate has been used in vivo and in vitro to study the activity of enzymes, receptors, and other biomolecules.
Advantages and Limitations for Lab Experiments
2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate has several advantages over other quenchers, including its high efficiency and spectral compatibility with a wide range of fluorophores. The compound is also stable and easy to handle, making it a popular choice for FRET assays. However, 2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate has some limitations, including its relatively low solubility in aqueous solutions and its sensitivity to pH and temperature.
Future Directions
There are several future directions for the use of 2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate in scientific research. One area of interest is the development of new biosensors and assays for the detection of disease biomarkers and other analytes. Another direction is the use of 2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate in the development of novel therapeutics, including small molecule inhibitors and antibody-drug conjugates. The compound may also find applications in the study of protein folding and misfolding, as well as in the development of new imaging techniques for biological samples.
Scientific Research Applications
2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate is widely used as a quencher in FRET assays to study protein-protein interactions, enzyme kinetics, and nucleic acid hybridization. The compound has also found applications in the development of biosensors for the detection of various analytes, including DNA, RNA, and proteins. 2-[(3,4-dimethoxybenzoyl)amino]benzyl 3,4-dimethoxybenzoate has been used to study the binding affinity of ligands to receptors and to monitor the activity of proteases and other enzymes.
properties
IUPAC Name |
[2-[(3,4-dimethoxybenzoyl)amino]phenyl]methyl 3,4-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO7/c1-29-20-11-9-16(13-22(20)31-3)24(27)26-19-8-6-5-7-18(19)15-33-25(28)17-10-12-21(30-2)23(14-17)32-4/h5-14H,15H2,1-4H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZVNMQMBKZZLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2COC(=O)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}benzyl 3,4-dimethoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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